PEG6 Linker Length Occupies the Optimal Middle Ground Between PEG4 Rigidity and PEG8 Entropic Penalty for Ternary Complex Formation
In comparative PROTAC design studies, the PEG6 spacer provides an extended end-to-end distance of approximately 2–3 nm (~18 backbone atoms) . This falls within the empirically validated optimal window: PEG4 (~14 atoms) imposes a near-rigid span often too short to cross ternary-complex interfaces without strain, accounting for sub-maximal ubiquitination even when binary binding appears strong . PEG8 (~22 atoms) introduces additional gauche conformations that function as shock absorbers but can reduce the effective local concentration of warheads . PEG6 comfortably crosses most reported ternary structures, bringing lysine side chains of the target and the catalytic cysteine of the E3 ligase into native-substrate-like geometry without the entropic penalty of excessive flexibility . Structure–activity relationships from multiple PROTAC campaigns demonstrate that incremental addition of just two ethylene-glycol units can switch a molecule from inactive to sub-nanomolar potency, a non-linear response that underscores why PEG6 is the first experimental variable in rational PROTAC design workflows .
| Evidence Dimension | Linker extended end-to-end distance and conformational entropy |
|---|---|
| Target Compound Data | PEG6: ~18 backbone atoms; ~2–3 nm extended length; moderate conformational entropy |
| Comparator Or Baseline | PEG4: ~14 atoms, shorter and more rigid; PEG8: ~22 atoms, longer with higher conformational entropy |
| Quantified Difference | PEG6 provides approximately 4 additional atoms vs. PEG4 and 4 fewer atoms vs. PEG8; progression from PEG4 to PEG8 alters ternary-complex residence time by approximately one order of magnitude |
| Conditions | Molecular modeling and SAR analysis from PROTAC optimization campaigns (multiple targets, CRBN- and VHL-based systems) |
Why This Matters
Selecting the correct PEG linker length is a primary determinant of PROTAC degradation efficiency; PEG6 represents the empirically validated sweet spot for initial library screening before exploring more exotic scaffolds.
